REACTION_CXSMILES
|
C[O:2][C:3]1[C:8]([CH2:9][NH:10]C(=O)OC(C)(C)C)=[C:7]([CH3:18])[CH:6]=[C:5]([CH3:19])[N:4]=1>Cl>[NH2:10][CH2:9][C:8]1[C:3](=[O:2])[NH:4][C:5]([CH3:19])=[CH:6][C:7]=1[CH3:18]
|
Name
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|
Quantity
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140 g
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Type
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reactant
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Smiles
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COC1=NC(=CC(=C1CNC(OC(C)(C)C)=O)C)C
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Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
|
Cl
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Type
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CUSTOM
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Details
|
stirred for six hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
|
CUSTOM
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Details
|
the residue was re-crystallized with EtOH
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
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NCC=1C(NC(=CC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |